molecular formula C20H18BrN3O5S2 B6483313 N-(4-bromophenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide CAS No. 1223789-06-7

N-(4-bromophenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6483313
CAS No.: 1223789-06-7
M. Wt: 524.4 g/mol
InChI Key: KTMPNYPFCMVXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a synthetic sulfanyl acetamide derivative featuring a dihydropyrimidinone core substituted with a 4-ethoxybenzenesulfonyl group at position 5 and a 4-bromophenylacetamide moiety via a thioether linkage.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O5S2/c1-2-29-15-7-9-16(10-8-15)31(27,28)17-11-22-20(24-19(17)26)30-12-18(25)23-14-5-3-13(21)4-6-14/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMPNYPFCMVXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as the underlying mechanisms of action supported by various studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula: C19H20BrN3O3S
  • Molecular Weight: 433.35 g/mol

The structural features include a bromophenyl group, a sulfonamide moiety, and a pyrimidine derivative, which are known to contribute to its biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of related compounds with similar structural motifs. For instance, derivatives containing the thiazole nucleus have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disrupting bacterial lipid biosynthesis and inhibiting cell wall synthesis.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismsActivity (MIC)
D1Staphylococcus aureus8 µg/mL
D2Escherichia coli16 µg/mL
D3Candida albicans32 µg/mL

Note: MIC = Minimum Inhibitory Concentration

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro assays against various cancer cell lines. A study focusing on derivatives of similar structures demonstrated significant cytotoxicity against estrogen receptor-positive breast cancer cells (MCF7) using the Sulforhodamine B (SRB) assay.

Case Study: Anticancer Screening

In a comparative study, several compounds were tested for their efficacy against MCF7 cells:

Compound NameIC50 (µM)Mechanism of Action
D65.0Induction of apoptosis
D73.5Cell cycle arrest at G2/M phase
D810.0Inhibition of proliferation

Note: IC50 = Half-maximal Inhibitory Concentration

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways: The sulfonamide group may inhibit key enzymes involved in bacterial metabolism and cell division.
  • Cell Cycle Disruption: Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Molecular Docking Studies: Computational studies suggest that the compound binds effectively to target proteins involved in cancer progression and microbial resistance.

Comparison with Similar Compounds

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide

  • Key Differences: Replaces the 4-ethoxybenzenesulfonyl group with a methyl substituent at position 4 of the pyrimidinone ring.
  • Synthesis : Yielded 79% with a melting point >259°C (decomposed), indicating high crystallinity.
  • Spectral Data : 1H NMR (DMSO-d6) shows signals for NH groups (δ 12.48, 10.22) and aromatic protons (δ 7.61, 7.42) .

N-(4-Bromophenyl)-2-{[1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide

  • Key Differences: Substitutes the dihydropyrimidinone core with a pyrazolo[3,4-d]pyrimidinone system and introduces a 4-fluorophenyl group.
  • Implications : The fluorophenyl group may enhance metabolic stability, while the pyrazolo ring could influence π-π stacking interactions.
  • Molecular Weight : 474.306 g/mol (vs. ~512 g/mol for the target compound), reflecting differences in substituent bulk .

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

  • Key Differences : Incorporates a morpholine ring and methoxy group, with a trimethylbenzenesulfonamide substituent.
  • Implications : The morpholine group may improve aqueous solubility, while the sulfonamide could modulate target engagement .

Physicochemical and Analytical Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) Melting Point (°C)
N-(4-bromophenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide (Target) C21H19BrN3O5S2 ~512 4-Ethoxybenzenesulfonyl, bromophenyl N/A N/A
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide C13H12BrN3O2S 353.99 Methyl, bromophenyl 79 >259 (dec.)
N-(4-Bromophenyl)-2-{[1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide C19H13BrFN5O2S 474.31 Fluorophenyl, pyrazolo-pyrimidinone N/A N/A

Functional Implications of Substituents

  • Bromophenyl vs. Fluorophenyl : Bromine’s higher atomic radius may increase van der Waals interactions, whereas fluorine’s electronegativity could enhance hydrogen bonding .
  • Pyrimidinone vs. Pyrazolo-Pyrimidinone: The pyrazolo system introduces additional nitrogen atoms, which may participate in hydrogen bonding or coordinate metal ions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.